4-Hydroxydiphenylamine

Antioxidant Chemistry Polymer Stabilization Free Radical Scavenging

4-Hydroxydiphenylamine (4-HDPA) delivers dual hydrogen-donating antioxidant protection from its amine (-NH-) and para-phenolic (-OH) groups, outperforming generic diphenylamine in rubber (SBR, NBR, NR) and synthetic ester lubricants under thermal stress. As the primary transformation product of tire antioxidant 6PPD, high-purity 4-HDPA is the definitive analytical standard for environmental LC/MS-MS methods (96-hr LC50: 339 µg/L in mayfly larvae). Process chemists benefit from established high-yield (>85%) synthetic routes, ensuring cost-effective scaling of pharmaceutical and agrochemical intermediates bearing the 4-anilinophenol moiety. Choose 4-HDPA for unmatched radical-chain-breaking efficiency, validated environmental relevance, and reliable supply continuity.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 122-37-2
Cat. No. B052144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydiphenylamine
CAS122-37-2
Synonyms4-(Phenylamino)phenol;  4-Anilinophenol;  N-(4-Hydroxyphenyl)aniline;  N-Phenyl-p-aminophenol;  NSC 1543;  VTI 1;  VTI 1 (Phenol);  p-(Phenylamino)phenol;  p-Anilinophenol;  p-Hydroxydiphenylamine;  p-Hydroxyldiphenylamine;  p-Oxydiphenylamine
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
InChIKeyJTTMYKSFKOOQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydiphenylamine (CAS: 122-37-2): A Core Intermediate and Dual-Function Antioxidant


4-Hydroxydiphenylamine (4-HDPA; CAS: 122-37-2), also known as p-hydroxydiphenylamine or 4-anilinophenol, is an aromatic amine organic compound with the molecular formula C12H11NO . It features a diphenylamine backbone substituted with a hydroxyl group at the para position . This structural configuration confers dual antioxidant functionality, enabling it to act via both hydrogen atom donation from its amine (-NH-) and phenolic (-OH) groups . It is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes [1], but its primary industrial value lies in its use as an antioxidant and antidegradant in rubber, elastomers, and lubricants [2].

4-Hydroxydiphenylamine Selection Risks: Why In-Class Compounds Cannot Be Interchanged


In procurement for antioxidant or synthetic applications, substituting 4-HDPA with a generic 'diphenylamine' or a simple 'aminophenol' introduces significant performance and safety risks. The para-hydroxyl group is not a passive substituent; it fundamentally alters the compound's antioxidant mechanism, thermochemical properties, and environmental fate profile. Unlike unsubstituted diphenylamine, 4-HDPA provides dual hydrogen-donating sites , and its efficacy is differentially impacted by matrix acidity [1]. Furthermore, as a key transformation product of the tire antioxidant 6PPD, its specific aquatic toxicity profile (96-hr LC50 of 339 µg/L for mayfly larvae) is a distinct and increasingly scrutinized environmental characteristic not shared by its parent or all analogs [2]. A simple interchange risks under-performance in stabilization, unanticipated sensitivity to formulation conditions, or an overlooked environmental compliance burden.

4-Hydroxydiphenylamine: Quantified Differentiation in Performance, Synthesis, and Environmental Fate


Dual Hydrogen-Donating Capacity: Lower Bond Dissociation Energy Compared to Diphenylamine

4-HDPA possesses two active hydrogen-donating sites (N-H and O-H) with distinct bond dissociation energies (BDE), in contrast to diphenylamine which has only the N-H site. The O-H BDE in 4-HDPA is lower than the N-H BDE, which is a key differentiator. One study calculated the O-H BDE for 4-HDPA at 341.4 kJ/mol and the N-H BDE at 352.9 kJ/mol [1]. Another study using experimental kinetic data reports D O-H = 338.8 kJ/mol and D N-H = 355.9 kJ/mol [2]. This dual-site, lower-energy hydrogen donation mechanism enables more efficient radical scavenging initiation compared to the single, higher-energy N-H bond in diphenylamine.

Antioxidant Chemistry Polymer Stabilization Free Radical Scavenging

Superior Radical Inhibition in Radiation-Induced Oxidation vs. Ionol and Diphenylamine

In studies of radiation-induced oxidation of hexane, 4-hydroxydiphenylamine demonstrated superior inhibition of reactions involving alkyl and α-hydroxyalkyl radicals compared to the common antioxidants ionol (a phenolic antioxidant) and diphenylamine. The study found that 4-HDPA was among a select group of compounds that were 'superior to ionol and diphenylamine in the inhibition of reactions of alkyl and α-hydroxyalkyl radicals' [1]. Furthermore, 4-HDPA was 'highly competitive with commercial antioxidants in the efficiency of inhibition of radiation-induced processes of hexane oxidation' [2].

Radiation Chemistry Oxidation Stability Antioxidant Efficiency

Matrix Sensitivity: Antioxidant Efficiency Decreases with Acidity, Unlike Diphenylamine

The performance of 4-HDPA is sensitive to the acidity of the matrix, a key consideration for lubricant formulations. A study on synthetic ester oil found that 'as the acidity increases, ... the antioxidant efficiency of p-hydroxydiphenylamine and phenols decreases.' In direct contrast, 'the efficiency of diphenylamine does not change significantly' under the same conditions [1]. This indicates that while 4-HDPA may offer superior baseline performance, its activity can be compromised in acidic environments, whereas diphenylamine maintains its efficacy.

Lubricant Formulation Ester Oil Stability Antioxidant Compatibility

Defined Aquatic Toxicity Profile as a 6PPD Transformation Product (96-hr LC50 = 339 µg/L)

4-HDPA is a primary transformation product of the widely used tire antioxidant 6PPD, a fact that has placed it under intense environmental scrutiny . Its specific aquatic toxicity to mayfly larvae (Neocloeon triangulifer) has been quantified with a 96-hr median lethal concentration (LC50) of 339 µg/L [1]. While the study notes this concentration is above environmentally relevant levels, the presence of 4-HDPA and other TPs in roadway runoff at concentrations >1 µg/L [2] establishes it as a compound of emerging concern. This environmental fate and toxicity data is unique to 4-HDPA among its close antioxidant analogs.

Environmental Toxicology Tire Wear Particles Regulatory Compliance

High-Yield and High-Purity Industrial Synthesis Routes

The industrial viability of 4-HDPA is supported by patented synthesis processes that achieve high yields. One method, involving the reaction of hydroquinone with aniline in the presence of an inorganic phosphoric acid compound while removing water, produces the compound in high yield and with a shortened reaction time while suppressing side reactions [1]. Another patent describes a process yielding 4-HDPA with a purity of 82.8% by weight, corresponding to an 87.5% theoretical yield [2]. These well-defined, high-efficiency processes contrast with lower-yielding methods (e.g., 27.4% yield ) and ensure a reliable, cost-effective supply chain for industrial procurement.

Process Chemistry Chemical Manufacturing Cost Efficiency

4-Hydroxydiphenylamine: High-Value Application Scenarios Based on Verified Evidence


High-Performance Rubber and Elastomer Stabilization

4-HDPA is the antidegradant of choice in rubber formulations (e.g., SBR, NBR, natural rubber) where superior resistance to oxidative aging, cracking, and embrittlement is paramount, particularly under thermal stress . Its dual hydrogen-donating mechanism, evidenced by lower bond dissociation energies [1], provides a more efficient defense against radical chain reactions compared to conventional amine antioxidants like diphenylamine. This translates to extended service life for automotive components, industrial hoses, and seals operating in demanding thermal and oxidative environments.

Lubricant Antioxidant for Non-Acidic Ester-Based Formulations

4-HDPA is an effective antioxidant in synthetic ester lubricants, provided the formulation does not have significant acidity. While baseline performance is strong, its efficiency is known to decrease as acidity increases [2]. Therefore, it is optimally deployed in high-quality, well-maintained ester oil systems where acidity is controlled. In contrast, diphenylamine may be a more robust choice for applications where the lubricant is expected to encounter or generate acidic species.

Environmental Monitoring Standard for Tire Wear Particle Research

Due to its established role as a primary transformation product of the ubiquitous tire antioxidant 6PPD , high-purity 4-HDPA is an essential analytical standard for environmental scientists. It is used to develop and validate LC/MS or GC/MS methods for quantifying 6PPD and its degradation products in roadway runoff, surface water, and stormwater [3]. Its well-defined aquatic toxicity (96-hr LC50 = 339 µg/L) [4] makes it a key target analyte for assessing the ecological impact of tire wear particles.

Cost-Effective Synthesis of Pharmaceuticals and Agrochemicals

For process chemists, 4-HDPA represents a reliable and cost-effective intermediate. The existence of high-yield (>85%) and high-purity synthesis routes [5] ensures a stable and economically viable supply chain. This makes it a preferred building block for scaling up the production of complex pharmaceuticals or agricultural chemicals that incorporate the 4-anilinophenol moiety, as the high-yield processes minimize raw material costs and purification overhead.

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